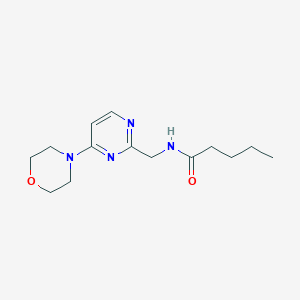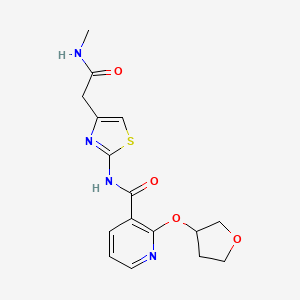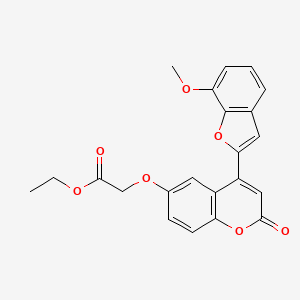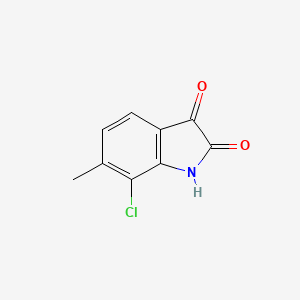
2-(2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide, also known as MOQA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. MOQA is a heterocyclic compound that belongs to the quinoline family, which is known for its diverse biological activities.
科学的研究の応用
Antimalarial Activity
A study investigated the synthesis and antimalarial activity of a series of compounds, including quinoline derivatives, demonstrating significant antimalarial potency against Plasmodium berghei in mice. This study highlighted the correlation of antimalarial activity with specific chemical substituents and encouraged clinical trials in humans due to the promising properties of these compounds (Werbel et al., 1986).
Analgesic and Anti-Inflammatory Activities
Research on quinazolinyl acetamides, closely related to the specified compound, revealed potent analgesic and anti-inflammatory activities. This study synthesized a variety of novel acetamides and compared their efficacy to standard drugs, noting significant results (Alagarsamy et al., 2015).
Antiviral and Neuroprotective Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro and decreased viral load in infected mice, suggesting therapeutic potential (Ghosh et al., 2008).
Antitumor Activity
A study on 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity. Compounds within this study demonstrated potent inhibitory effects on various cancer cell lines, indicating the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Structural and Inclusion Compounds
A study focused on the structural aspects of salt and inclusion compounds of amides based on quinoline derivatives. This research contributes to understanding the chemical and physical properties of these compounds, which could be valuable in various applications (Karmakar et al., 2007).
Antifungal Agents
Derivatives of 2-oxo-morpholin-3-yl-acetamide, structurally similar to the specified compound, were identified as potent antifungal agents. This study highlighted their effectiveness against Candida and Aspergillus species, along with their improved stability, suggesting their potential as therapeutic agents (Bardiot et al., 2015).
Antimicrobial Evaluation
Research on 1,3,4-oxadiazole compounds, related to the specified chemical, found them to exhibit significant antimicrobial activities against various microbial species. This indicates the potential of these compounds in developing new antimicrobial agents (Gul et al., 2017).
Anticancer Agents
A study on the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate compounds revealed moderate to high antitumor activities against various cancer cell lines. This research provides insight into the development of new anticancer agents (Fang et al., 2016).
特性
IUPAC Name |
2-(2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-5-7-15(10-13)20-19(23)12-21-14(2)11-18(22)16-8-3-4-9-17(16)21/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMRGOZHCXDVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954771.png)
![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)

![3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2954776.png)

![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)

![3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2954783.png)

![N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2954788.png)
